tert-Butyl (R)-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the isoquinoline core, followed by the introduction of the bromine and methoxy substituents. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted isoquinoline derivatives.
Scientific Research Applications
tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-5-bromo-6-methoxy-1-methylisoquinoline-2-carboxylate
- tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxamide
Uniqueness
tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl ester group, in particular, may enhance its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22BrNO3 |
---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
tert-butyl (1R)-5-bromo-6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-10-11-6-7-13(20-5)14(17)12(11)8-9-18(10)15(19)21-16(2,3)4/h6-7,10H,8-9H2,1-5H3/t10-/m1/s1 |
InChI Key |
RKIPNQOMDNZPCN-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1C(=O)OC(C)(C)C)C(=C(C=C2)OC)Br |
Canonical SMILES |
CC1C2=C(CCN1C(=O)OC(C)(C)C)C(=C(C=C2)OC)Br |
Origin of Product |
United States |
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